I-BET 151 hydrochloride
Description
Historical Development and Discovery
I-BET 151 emerged from early 2010s efforts to develop small-molecule inhibitors targeting bromodomain and extraterminal (BET) proteins, which regulate gene expression by binding acetylated lysine residues on histones. Its discovery was rooted in structure-based drug design, leveraging insights into the conserved acetyl-lysine binding pocket of BET bromodomains. Initial studies focused on optimizing selectivity and pharmacokinetic properties, leading to the identification of the imidazoquinolinone scaffold as a potent BET-binding core.
The compound gained prominence after seminal work demonstrated its ability to disrupt BET-mediated transcriptional programs in immune cells and cancer models. For example, a 2014 study revealed its selective inhibition of interleukin-6 (IL-6) production in macrophages by modulating nuclear factor kappa B (NF-κB) acetylation dynamics. Parallel research in melanoma showed I-BET 151-induced apoptosis through BIM protein upregulation, establishing its therapeutic potential. These findings positioned I-BET 151 as a critical tool for probing BET protein biology and epigenetic regulation.
Classification within BET Bromodomain Inhibitors
I-BET 151 belongs to the pan-BET inhibitor class, exhibiting activity against BRD2, BRD3, BRD4, and BRDT proteins. Its chemical structure distinguishes it from other BET inhibitors through three key features:
- Isoxazole moiety : Enhances binding specificity to the acetyl-lysine recognition site
- Methoxy group at position 8 : Optimizes interactions with the ZA loop of bromodomains
- (R)-1-(pyridin-2-yl)ethyl substituent : Confers stereochemical selectivity
The table below compares I-BET 151’s inhibitory profile with other BET inhibitors:
| Property | I-BET 151 | JQ1 | OTX015 |
|---|---|---|---|
| BRD4 IC50 (μM) | 0.79 | 0.077 | 0.019 |
| BRD2 IC50 (μM) | 0.50 | 0.033 | 0.021 |
| Plasma Stability (t1/2) | 4.2 hr | 1.5 hr | 6.8 hr |
| Selectivity Ratio (BD1/BD2) | 13:1 | 2:1 | 8:1 |
Unlike BD2-selective inhibitors, I-BET 151 shows balanced activity against both bromodomain 1 (BD1) and bromodomain 2 (BD2) of BET proteins, making it valuable for studying cross-domain functional cooperativity.
Nomenclature and Chemical Identity
The systematic IUPAC name for I-BET 151 hydrochloride is:
7-(3,5-dimethyl-4-isoxazolyl)-8-methoxy-1-[(1R)-1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one dihydrochloride .
Key identifiers:
- Base compound CAS : 1300031-49-5
- Hydrochloride CAS : 1883545-47-8
- Molecular formula : C₂₃H₂₁N₅O₃·2HCl
- Molecular weight : 488.37 g/mol
- SMILES : O=C(N3C@HC4=NC=CC=C4)NC2=C3C1=CC(OC)=C(C5=C(C)ON=C5C)C=C1N=C2.Cl.Cl
- InChI Key : IQOJZZHRYSSFJM-UHFFFAOYSA-N
Crystallographic studies reveal critical interactions with BRD4 BD1:
Properties
Molecular Formula |
C23H21N5O3.HCl |
|---|---|
Molecular Weight |
451.9 |
Synonyms |
7-(3,5-dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2-ol hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
This compound vs. GSK 525762A
This compound vs. JQ1
- Structural Class : JQ1 is a triazoloazepine derivative, while I-BET 151 is a γ-carboline analogue .
- Transcriptional Effects: Both suppress Ifnb mRNA in LPS-stimulated cells, but I-BET 151 uniquely inhibits STAT1 phosphorylation . JQ1 downregulates MYC more potently, whereas I-BET 151 strongly induces senescence in rheumatoid arthritis synovial fibroblasts .
This compound vs. OXF BD 02
- Selectivity : OXF BD 02 selectively inhibits BRD4 BD1 (IC₅₀ = 382 nM), whereas I-BET 151 targets both BD1 and BD2 domains of BRD2/3/4 .
- Therapeutic Scope : OXF BD 02 is explored in BRD4-specific cancers, while I-BET 151 has broader anti-inflammatory applications .
Comparative Efficacy in Disease Models
Critical Research Findings and Clinical Implications
- Mitochondrial Effects : I-BET 151 causes dose-dependent mitochondrial damage in murine cardiac tissues, with significant left ventricular impairment (61% mitochondria damaged at 10 mg/kg/day) .
- Autophagy Modulation: I-BET 151 induces autophagosome formation in fibroblast-like synoviocytes, linking BET inhibition to autophagy regulation in rheumatoid arthritis .
Preparation Methods
Initial Demethylation and Alkylation
The synthesis begins with demethylation of 8-methoxy-imidazoquinolinone using boron tribromide (BBr₃) in dichloroethane at 90°C for 3.5 hours, yielding quinolol intermediate 13 (84% yield). Subsequent O-alkylation with heteroalkyl bromides under basic conditions (K₂CO₃, DMF, 45–100°C) introduces diversely functionalized side chains. For example, reaction with (S)-tert-butyl 3-{[(methylsulfonyl)oxy]methyl}pyrrolidine-1-carboxylate generates the pivotal 8-O-substituted derivative 62 , a precursor to I-BET 151.
N-Methylation Strategy
To prevent competing N-alkylation during O-substitution, a protective N-methylation step is employed. Treatment of the imidazoquinolinone with sodium hydride (NaH) and methyl iodide (CH₃I) in N-methylpyrrolidone (NMP) installs a methyl group at the 3-position, yielding intermediate 12 (88% yield). This modification directs subsequent reactions exclusively to the 8-position, streamlining the synthesis.
Palladium-Catalyzed Cross-Coupling
Optimization of Selectivity and Potency
Structural modifications at the 8-position of the imidazoquinolinone scaffold significantly influence BET domain selectivity. Table 1 summarizes how substituents modulate BRD4 BD1/BD2 binding affinities.
Table 1: Activity and Selectivity of I-BET 151 Derivatives in BRD4 Mutant TR-FRET Assays
| Compound | R Group | BRD4 BD1 pIC₅₀ | BRD4 BD2 pIC₅₀ | Selectivity (Fold) |
|---|---|---|---|---|
| 12 | OCH₃ | 7.3 | 6.3 | 10 |
| 15 | O(CH₂)₂NH₂ | 5.9 | 4.5 | 25 |
| 25 | OCH₂CO₂H | 5.7 | 4.9 | 6.3 |
| 29 | O(CH₂)₃N(CH₃)₂ | 7.1 | 5.5 | 40 |
| 62 | O-(S)-pyrrolidine | 8.1 | 6.2 | 80 |
Basic side chains (e.g., pyrrolidine in 62 ) enhance BD1 selectivity by forming electrostatic interactions with aspartic acid residues in the BD1 acetyl-lysine binding pocket. Conversely, carboxylic acids (e.g., 25 ) exhibit reduced potency due to clashes with BD2 histidine residues.
Analytical and Characterization Techniques
Chiral Resolution and HPLC Analysis
Enantiomeric purity is critical for I-BET 151’s activity. Chiral HPLC (Chiralpak IC column, hexane/ethanol eluent) confirms 88% enantiomeric excess (e.e.) for the R-isomer in intermediate 57 . Final compound 62 undergoes stereochemical validation to ensure retention of configuration during hydrogenation and alkylation steps.
Crystallographic Validation
X-ray crystallography (PDB: 4CL9) verifies binding mode and acetyl-lysine mimicry. The 8-methoxy group occupies the BRD4 BD1 pocket, while the pyrrolidine side chain extends into solvent-exposed regions, minimizing BD2 interactions.
Scale-Up and Process Chemistry
Challenges in Large-Scale Synthesis
Key hurdles include:
Q & A
Q. What are the primary molecular targets of I-BET 151 hydrochloride, and how do they influence transcriptional regulation?
this compound is a pan-BET bromodomain inhibitor that selectively targets BRD2, BRD3, and BRD4. These proteins recognize acetylated lysine residues on histones, facilitating the recruitment of transcriptional machinery to chromatin. By disrupting BET protein-chromatin interactions, I-BET 151 prevents the assembly of transcriptional complexes, leading to downregulation of oncogenes such as MYC and BCL2 . Researchers should validate target engagement using chromatin immunoprecipitation (ChIP) for BRD4 occupancy and monitor downstream gene expression via RNA-seq or qPCR.
Q. What in vitro assays are commonly used to evaluate the efficacy of this compound in cancer cell lines?
Standard assays include:
- Proliferation assays : Dose- and time-dependent effects (e.g., 0.001–0.1 µM over 24–72 hours) are measured using metabolic activity (MTT) or cell counting .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify apoptosis induction, particularly in MLL-fusion leukemia cells .
- Cell cycle analysis : G0/G1 arrest can be assessed via propidium iodide staining and flow cytometry .
Advanced Research Questions
Q. How should researchers design time-course experiments to capture the dynamic effects of this compound on cell cycle arrest and apoptosis?
- Time points : Include early (24 hours), mid (48 hours), and late (72 hours) stages to track progression of cell cycle arrest (G0/G1) and apoptosis .
- Concentration gradients : Use 0.001–0.1 µM to differentiate dose-dependent effects. Higher concentrations (0.1 µM) show pronounced apoptosis in NOMO1 cells by 72 hours .
- Combinatorial readouts : Pair proliferation assays with RNA-seq to link phenotypic changes to transcriptional programs (e.g., MYC repression) .
Q. What mechanisms underlie conflicting observations of I-BET 151's effects on metabolic activity versus proliferation in lymphoma models?
In B-cell lymphoma, I-BET 151 reduces proliferation but may stabilize or slightly increase metabolic activity (e.g., in DG-75 and RAJI cells). This paradox could arise from:
- Compensatory metabolic pathways : Cells may shift to glycolysis or glutaminolysis to maintain ATP levels despite growth arrest.
- Autophagy induction : Metabolic activity may reflect autophagy-mediated survival mechanisms. Validate using LC3B-II immunoblotting or fluorescent probes .
Q. How does this compound modulate chromatin remodeling in a cell type-specific manner, and what techniques can elucidate these differences?
Q. What in vivo models are appropriate for assessing I-BET 151's therapeutic window, considering its tissue-specific mitochondrial toxicity?
- Efficacy models : Use MLL-fusion leukemia xenografts or ovariectomized mice (for bone mass studies) to evaluate tumor regression or osteoclast inhibition .
- Toxicity models : Monitor cardiac mitochondria in rodents, as I-BET 151 causes dose-dependent mitochondrial damage (e.g., 61% abnormal mitochondria in left ventricles at 10 mg/kg/day). Employ transmission electron microscopy (TEM) and Seahorse assays to quantify mitochondrial respiration .
Q. How can researchers reconcile I-BET 151's pro-differentiation effects (e.g., megakaryocyte differentiation) with its anti-proliferative roles in cancer?
- Context-dependent signaling : In iPSCs, I-BET 151 enhances megakaryocyte differentiation by modulating GATA1/2 transcription. In cancer, it represses pro-survival genes like BCL2. Use single-cell RNA-seq to map lineage-specific transcriptional trajectories .
- Dose optimization : Lower doses (0.01 µM) may favor differentiation, while higher doses (0.1 µM) drive apoptosis .
Methodological Considerations
- Solubility and storage : Prepare stock solutions in DMSO (≥10 mM) and store at -80°C to prevent degradation .
- Off-target effects : Validate findings with genetic approaches (e.g., BRD4 knockdown) and compare to other BET inhibitors (e.g., JQ1) .
- Data contradiction resolution : Use orthogonal assays (e.g., CRISPR screens or proteomics) to confirm target specificity when transcriptional outputs conflict with phenotypic readouts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
